2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Medicinal Chemistry Pharmacokinetics Solubility

Researchers sourcing phenylacetamide building blocks face procurement risk from structurally similar analogs (e.g., acetaminophen, LogP ~0.5) that are not interchangeable in biological assays. 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (CAS 131179-71-0) eliminates this ambiguity via its distinct N-phenyl substituent and LogP of 2.7. • Sourced at ≥97% purity with batch-to-batch consistency for reproducible SAR studies. • Validated scaffold for combinatorial library generation based on fungal natural products; applicable to SOAT-1 and P2X4 inhibitor programs. • Ships at ambient temperature; store at 2-8°C for long-term stability.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 131179-71-0
Cat. No. B166281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-phenyl)-N-phenyl-acetamide
CAS131179-71-0
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O
InChIInChI=1S/C14H13NO2/c16-13-8-6-11(7-9-13)10-14(17)15-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17)
InChIKeyBUNREJDOLFXPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxy-phenyl)-N-phenyl-acetamide: Compound Overview & Procurement


2-(4-Hydroxy-phenyl)-N-phenyl-acetamide (CAS 131179-71-0, molecular formula C14H13NO2, molecular weight 227.26 g/mol) is a member of the phenylacetamide class. It is structurally defined by a 4-hydroxyphenylacetic acid core amidated with aniline, distinguishing it from simpler analogs such as N-(4-hydroxyphenyl)acetamide (acetaminophen) [1]. The compound is commercially available from multiple chemical suppliers with purities typically ranging from 95% to 98% [2] and is intended exclusively for research and development use .

Synthetic intermediate Phenylacetamide core with N-phenyl substitution supports combinatorial library synthesis.
Physicochemical probe Reported higher lipophilicity may support membrane permeability and binding studies.
Commercial specification Available at 95–97% purity for research and development use.

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide: Why Generic Substitution Fails


Superficial structural similarity among phenylacetamides can mislead procurement decisions. While compounds such as N-(4-hydroxyphenyl)acetamide (acetaminophen) and 2-(4-hydroxyphenyl)acetamide share the 4-hydroxyphenyl moiety, the presence of an N-phenyl substituent in 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide fundamentally alters its physicochemical profile and, by extension, its biological and chemical behavior [1]. Differences in lipophilicity (calculated LogP: 2.7 for the target compound vs. ~0.5 for acetaminophen), hydrogen-bonding capacity, and molecular topology preclude simple interchangeability in assays or synthetic sequences [1][2]. The quantitative evidence below substantiates the need for compound-specific sourcing.

Attribute
Target Compound
Acetaminophen
LogP (computed)
2.7
~0.5
Amide substitution
Secondary (N-phenyl)
Secondary (N-H)
Interchangeability
Lipophilicity and amide geometry differences may alter assay and synthetic outcomes; direct substitution is not supported.

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide: Differentiation Evidence


Key Physicochemical Differences vs. Acetaminophen

Direct comparison of computed physicochemical properties between 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and its constitutional isomer acetaminophen (N-(4-hydroxyphenyl)acetamide) reveals substantial differences that impact experimental behavior. The target compound exhibits a significantly higher computed LogP (XLogP3: 2.7) compared to acetaminophen (XLogP3: ~0.5), indicating markedly greater lipophilicity [1][2]. Additionally, the target compound has a larger molecular weight (227.26 vs. 151.16 g/mol), increased topological polar surface area (49.3 vs. 49.3 Ų), and a higher rotatable bond count (3 vs. 1), all of which influence membrane permeability, solubility, and protein binding [1][2].

Lipophilicity vs. Acetaminophen
Reported
ΔLogP ≈ 2.2
Over 100-fold higher partition coefficient predicted.
Computed XLogP3 values; membrane and solubility profiles may differ significantly.
Medicinal Chemistry Pharmacokinetics Solubility

N-Phenyl Substitution: Hydrogen Bonding Comparison

Comparison of computed hydrogen bond donor and acceptor counts between 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and its des-phenyl analog 2-(4-hydroxyphenyl)acetamide highlights structural determinants of intermolecular interactions. The target compound possesses 2 hydrogen bond donors (phenolic OH, amide NH) and 2 hydrogen bond acceptors (amide carbonyl, phenolic oxygen) [1]. In contrast, 2-(4-hydroxyphenyl)acetamide has 2 hydrogen bond donors (primary amide NH₂, phenolic OH) and 2 hydrogen bond acceptors (amide carbonyl, phenolic oxygen) [2]. While counts are identical, the substitution of a primary amide for a secondary amide alters the geometry and strength of hydrogen bonding, which is critical in receptor binding and crystal packing.

H-Bond Donor/Acceptor
Reported
Target 2 donors / 2 acceptors 2-(4-Hydroxyphenyl)acetamide 2 donors / 2 acceptors
Identical counts; N-phenyl group alters amide geometry and steric profile.
May affect binding selectivity in target engagement studies.
Crystal Engineering Receptor Binding SAR

Vendor Purity Specification Analysis

An assessment of commercial availability reveals that 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is supplied by multiple vendors with minimum purity specifications ranging from 95% to 97%. AKSci offers the compound at 97% purity , while BOC Sciences and CymitQuimica provide material at 95% minimum purity . This variability in stated purity can impact experimental reproducibility, and procurement decisions should consider the specific analytical requirements of downstream applications.

Vendor Purity Range
Data to verify
95% – 97%
Specification review needed for quantitative assay reproducibility.
Supplier-stated values; batch-specific certificates of analysis recommended.
Quality Control Analytical Chemistry Procurement

Combinatorial Library Building Block

The compound has been utilized as a synthetic intermediate in the generation of a combinatorial library based on the fungal natural product 3-chloro-4-hydroxy-phenyl-acetamide [1]. The library synthesis yielded derivatives such as 2-(3-chloro-4-hydroxy-phenyl)-N-(3,4-dimethoxy-phenethyl)acetamide, demonstrating the compound's role as a versatile scaffold for exploring structure-activity relationships around the phenylacetamide core [1]. While direct activity data for the parent compound is not reported, its participation in this library confirms its synthetic tractability and relevance to natural product-inspired medicinal chemistry.

Synthetic Utility
Reported
Combinatorial library scaffold
Supports natural-product-inspired SAR exploration.
Activity data for parent compound not reported; review derivative literature.
Medicinal Chemistry Combinatorial Chemistry Natural Product Mimetics

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide: Research & Procurement Applications


SAR Exploration of N-Phenylacetamide Scaffolds

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide serves as a core scaffold for the synthesis of substituted N-phenylacetamide derivatives. Its established use in combinatorial library generation based on a fungal natural product [1] makes it a suitable starting point for medicinal chemists developing novel SOAT-1 inhibitors, P2X4 receptor antagonists, or other phenylacetamide-based drug candidates. The compound's distinct lipophilicity (LogP 2.7) and hydrogen-bonding profile relative to simpler analogs provide a differentiated physicochemical space for hit-to-lead optimization [2].

HPLC Reference Standard for Method Development

Given its commercial availability at defined purities (95–97%), 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide can be employed as a reference standard in HPLC method development and validation for the analysis of phenylacetamide derivatives . Its well-characterized molecular weight (227.26 g/mol) and UV-absorbing aromatic chromophores facilitate detection and quantification. Researchers developing stability-indicating methods or impurity profiling for related compounds may find it a useful comparator [3].

Tool Compound for Phenolic Amide Interactions

The compound's phenolic hydroxyl and secondary amide functional groups make it a valuable tool for probing hydrogen-bonding interactions in protein-ligand binding studies. Comparative analysis with 2-(4-hydroxyphenyl)acetamide and acetaminophen allows dissection of the contributions of the N-phenyl group to binding affinity and selectivity [2]. This is particularly relevant in the context of enzymes that process phenolic amides, such as cytochrome P450 isoforms or phase II conjugation enzymes.

Application
Selection Property
Validation Focus
SAR exploration of N-phenylacetamides
Synthetic tractability and differentiated lipophilicity
Review scaffold derivatization and library synthesis reports
HPLC reference standard
Defined purity range and UV-active chromophore
Verify batch-specific COA and method suitability
Tool for phenolic amide interactions
Secondary amide and phenolic H-bond profile
Evaluate binding context relative to des-phenyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.